molecular formula C21H19N3O2 B3897629 2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide

2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide

Cat. No. B3897629
M. Wt: 345.4 g/mol
InChI Key: UZTJWBGSDOLBPF-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is a synthetic compound that belongs to the class of acrylamide derivatives. This compound has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, cyclin-dependent kinases, and histone deacetylases. These enzymes are known to play a crucial role in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, this compound has the potential to be developed into a novel therapeutic agent for the treatment of these diseases.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is not fully understood. However, it is believed to exert its inhibitory activity through the binding of its acrylamide moiety to the active site of target enzymes. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects are believed to be mediated through its inhibitory activity against various enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution must be exercised when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the research on 2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide. One direction is to further investigate its inhibitory activity against various enzymes and its potential applications in drug discovery. Another direction is to study its potential toxicity and develop safer analogs. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential. Finally, the investigation of its potential applications in material science could lead to the development of new materials with unique properties.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its potent inhibitory activity against various enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. However, caution must be exercised when handling and using this compound due to its potential toxicity. Further research is needed to fully understand its mechanism of action, its potential applications, and its limitations.

properties

IUPAC Name

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-3-26-17-10-8-16(9-11-17)24-21(25)15(13-22)12-19-14(2)23-20-7-5-4-6-18(19)20/h4-12,23H,3H2,1-2H3,(H,24,25)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTJWBGSDOLBPF-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(NC3=CC=CC=C32)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(NC3=CC=CC=C32)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
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2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
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2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
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2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
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2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
Reactant of Route 6
2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide

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